Cas no 20839-15-0 (Phorbol acetate, caprate)

Phorbol acetate, caprate structure
Produktname:Phorbol acetate, caprate
Phorbol acetate, caprate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 12-O-acetylphorbol-13-decanoate
- Phorbol acetate, caprate
- Decanoic acid, 9a-ester with 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-3-(hydroxymethyl)-4a-beta,7b-alpha,9-beta,9a-alpha-tetrahydroxy-1,1,6,8-alpha-tetramethyl-5H-cyclopropa(3,4)benz(1,2-e)azulen-5-one 9-acetate
- Phorbol acetate caprate
- Phorbol monoacetate monodecanoate
- Dec
- [acetoxy-dihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] decanoate
- BRN 2610782
- 9-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl decanoate
- Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9-(acetyloxy)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-yl ester
- 12-O-Acetyl-phorbol-13-decanoate
- Phorbol 12-acetate 13-decanoate
- 28878-88-8
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, monoacetate monodecanoate
- [(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate
- 20839-15-0
- 16561-28-7
- 12-O-Acetylphorbol 13-decanoate
- DTXSID40937109
- CHEMBL2375785
- (1aR)-1,1,6,8alpha-Tetramethyl-3-(hydroxymethyl)-5-oxo-1,1aalpha,1bbeta,4,4a,7aalpha,7b,8,9,9a-decahydro-5H-cyclopr
- Decanoic acid, ester with phorbol acetate
-
- Inchi: 1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,23+,24-,26-,28-,30-,31-,32-/m1/s1
- InChI-Schlüssel: CSJWNHJJHIAAIG-SVOQZPEWSA-N
- Lächelt: O(C(CCCCCCCCC)=O)[C@@]12[C@@H]([C@@H](C)[C@@]3([C@@H]4C=C(C)C([C@]4(CC(CO)=C[C@H]3[C@@H]1C2(C)C)O)=O)O)OC(C)=O
- BRN: 2610782
Berechnete Eigenschaften
- Genaue Masse: 560.33491849g/mol
- Monoisotopenmasse: 560.33491849g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 13
- Komplexität: 1090
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 130
- XLogP3: 4.4
Experimentelle Eigenschaften
- Dichte: 1.0850 (rough estimate)
- Siedepunkt: 547.92°C (rough estimate)
- Brechungsindex: 1.4900 (estimate)
Phorbol acetate, caprate Verwandte Literatur
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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